

Spectroscopic Profile of 2-Methyl-4-propyl-1,3-oxathiane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-propyl-1,3-oxathiane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-4-propyl-1,3-oxathiane**, a key aroma compound found in passion fruit and wine. While detailed experimental spectra for this specific molecule are not widely available in public databases, this document consolidates expected spectroscopic characteristics based on its chemical structure and data from related compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the identification, quantification, and structural elucidation of this and similar volatile sulfur compounds.

Introduction to 2-Methyl-4-propyl-1,3-oxathiane

2-Methyl-4-propyl-1,3-oxathiane is a heterocyclic compound recognized for its significant contribution to the tropical and sulfury notes in various natural products.[1][2] Its structure, featuring two stereocenters at positions 2 and 4, gives rise to four possible stereoisomers (cis and trans pairs of enantiomers), each potentially possessing distinct sensory properties. The cis-isomer is often the focus of flavor and fragrance research.[1] A thorough understanding of its spectroscopic properties is essential for its accurate identification in complex matrices and for quality control in the food, beverage, and fragrance industries.

Predicted Spectroscopic Data



Due to the limited availability of public experimental spectroscopic data for **2-Methyl-4-propyl-1,3-oxathiane**, the following tables summarize the predicted data based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the cis- and trans-isomers of **2-Methyl-4-propyl-1,3-oxathiane** are presented below. The distinction between isomers is primarily based on the orientation of the methyl and propyl groups, which influences the chemical environment of the ring protons and carbons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Protons	Predicted Chemical Shift (δ, ppm) - cis- isomer	Predicted Chemical Shift (δ, ppm) - trans-isomer	Multiplicity
H-2	~4.8 - 5.0	~4.6 - 4.8	Quartet (q)
H-4	~3.8 - 4.0	~3.9 - 4.1	Multiplet (m)
H-5 (axial)	~1.8 - 2.0	~1.9 - 2.1	Multiplet (m)
H-5 (eq)	~2.0 - 2.2	~2.1 - 2.3	Multiplet (m)
H-6 (axial)	~3.9 - 4.1	~4.0 - 4.2	Multiplet (m)
H-6 (eq)	~4.1 - 4.3	~4.2 - 4.4	Multiplet (m)
-CH(CH₃)	~1.4 - 1.6	~1.3 - 1.5	Doublet (d)
-CH ₂ (CH ₂ CH ₃)	~1.5 - 1.7	~1.6 - 1.8	Multiplet (m)
-CH ₂ (CH ₃)	~1.3 - 1.5	~1.4 - 1.6	Multiplet (m)
-CH₃	~0.9 - 1.0	~0.9 - 1.1	Triplet (t)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)



Carbon	Predicted Chemical Shift (δ, ppm) - cis-isomer	Predicted Chemical Shift (δ, ppm) - trans-isomer
C-2	~75 - 80	~78 - 83
C-4	~70 - 75	~72 - 77
C-5	~30 - 35	~32 - 37
C-6	~65 - 70	~67 - 72
-C(CH₃)	~20 - 25	~22 - 27
-CH ₂ (CH ₂ CH ₃)	~35 - 40	~37 - 42
-CH ₂ (CH ₃)	~18 - 23	~20 - 25
-CH₃	~13 - 15	~13 - 15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2-Methyl-4-propyl-1,3-oxathiane** are listed below.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850 - 3000	Strong
C-O stretch (ether)	1050 - 1150	Strong
C-S stretch	600 - 800	Medium-Weak
CH₂ bend	1450 - 1470	Medium
CH₃ bend	1370 - 1390	Medium

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methyl-4-propyl-1,3-oxathiane**, Electron Ionization (EI) would likely lead to the following fragmentation pathways.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment	Notes
160	[C ₈ H ₁₆ OS] ⁺	Molecular ion (M+)
117	[M - C ₃ H ₇]+	Loss of the propyl group
101	[M - C ₂ H ₅ S] ⁺	Cleavage of the oxathiane ring
87	[C4H7S] ⁺	Fragment containing the sulfur and propyl group
73	[C₃H₅S] ⁺	Further fragmentation
59	[C2H3S] ⁺	Fragment containing the sulfur and methyl group
43	[C ₃ H ₇] ⁺	Propyl cation

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **2-Methyl-4-propyl-1,3-oxathiane**. These protocols are based on standard practices for the analysis of volatile organic compounds.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified 2-Methyl-4-propyl-1,3-oxathiane.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.



• Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

- Instrument: A 500 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (depending on concentration).
 - Relaxation delay: 1-5 s.
 - Spectral width: -2 to 12 ppm.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2 s.
 - Spectral width: 0 to 220 ppm.
- 2D NMR (for complete structural assignment):
 - COSY (Correlation Spectroscopy) to establish H-H couplings.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
 - HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H couplings.

Infrared (IR) Spectroscopy

Sample Preparation:



- Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid cell.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is particularly relevant for the analysis of **2-Methyl-4-propyl-1,3-oxathiane** in complex matrices like wine, utilizing headspace solid-phase microextraction (HS-SPME) for sample preparation.[3][4][5]

Sample Preparation (HS-SPME):

- Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
- Add a saturated solution of sodium chloride (NaCl) to enhance the volatility of the analytes.
- Add a magnetic stir bar.
- Seal the vial with a PTFE-faced silicone septum.
- Place the vial in a temperature-controlled autosampler tray (e.g., at 40 °C).



- Equilibrate the sample for 15 minutes with agitation.
- Expose a SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) with continued agitation to adsorb the volatile compounds.

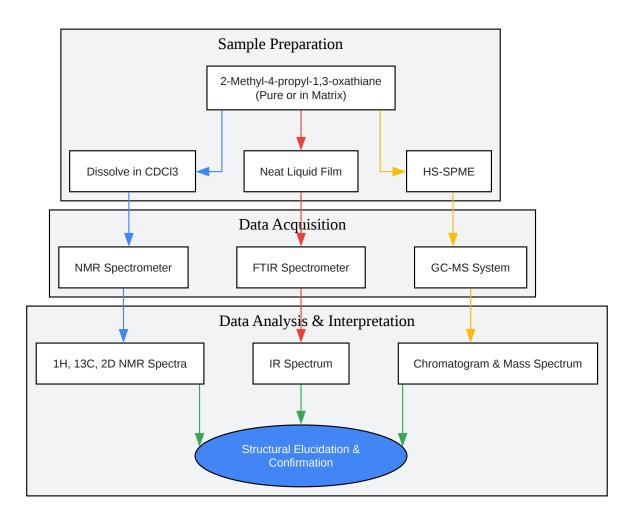
Data Acquisition:

- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Injection: The SPME fiber is thermally desorbed in the hot GC inlet (e.g., at 250 °C) in splitless mode.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 5 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-350.
 - Scan Speed: 2-3 scans/second.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis



The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **2-Methyl-4-propyl-1,3-oxathiane**.



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Caption: Workflow for the spectroscopic analysis of **2-Methyl-4-propyl-1,3-oxathiane**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **2-Methyl-4-propyl-1,3-oxathiane**. While experimental data is limited in the public domain, the predicted NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a



valuable resource for researchers in natural product chemistry, flavor and fragrance analysis, and drug development. The provided methodologies can be adapted for the analysis of other volatile sulfur compounds and serve as a starting point for further in-depth spectroscopic investigations.

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